

10-Hydroxy-16-epiaffinine: A Technical Overview of a Novel Indole Alkaloid

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Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of **10-Hydroxy-16-epiaffinine**, an indole alkaloid isolated from plant species of the Apocynaceae family. Due to the limited availability of public research on this specific compound, this guide summarizes the currently known physical and chemical properties and outlines potential avenues for future research into its biological activities. The information presented herein is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring indole alkaloid that has been identified in *Rauvolfia verticillata* and *Hunteria zeylanica*, both of the Apocynaceae family.^[1] The genus *Rauvolfia* is a rich source of bioactive alkaloids, many of which exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and antihypertensive effects. While extensive research exists for prominent alkaloids from this genus, **10-Hydroxy-16-epiaffinine** remains a lesser-studied compound, presenting a frontier for novel drug discovery. This guide consolidates the available data on its properties and proposes methodologies for its further characterization and biological evaluation.

Physicochemical Properties

The currently available data on the physical and chemical properties of **10-Hydroxy-16-epiaffinine** is limited. The following tables summarize the known information. Further experimental determination of these properties is crucial for its development as a therapeutic agent.

Table 1: General and Physical Properties of **10-Hydroxy-16-epiaffinine**

Property	Value	Source
Appearance	Yellow, amorphous powder	[1]
Purity	>95%	
Optical Rotation	$[\alpha]_D -122^\circ$ (c, 0.46 in CHCl ₃)	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
pKa (Predicted)	9.72 ± 0.40	

Table 2: Chemical and Spectroscopic Properties of **10-Hydroxy-16-epiaffinine**

Property	Value	Source
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[1]
Molecular Weight	340.421 g/mol	[1]
IUPAC Name	15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.0 ^{3,11} .0 ^{4,9}]octadeca-3(11),4(9),5,7-tetraen-12-one	
Canonical SMILES	<chem>CC=C1CN(C2CC3=C(C(=O)C1C2CO)NC4=C3C=C(C=C4)O)C</chem>	
InChIKey	MOAWWDRCFPJTIT-UHFFFAOYSA-N	
UV Absorption (λ _{max})	212, 228 (sh), 277 (sh), 328 nm (in MeOH)	[1]
¹ H NMR Data	Data not available	
¹³ C NMR Data	Data not available	
Mass Spectrometry Data	Data not available	
Infrared Spectroscopy Data	Data not available	

Experimental Protocols

Detailed experimental protocols for the specific isolation and characterization of **10-Hydroxy-16-epiaffinine** are not currently published. However, based on general procedures for the extraction of alkaloids from Rauvolfia species, a potential workflow can be proposed.

Proposed Isolation and Purification Protocol

The isolation of **10-Hydroxy-16-epiaffinine** can be achieved through a multi-step process involving extraction and chromatography.

- Extraction:
 - Air-dried and powdered plant material (e.g., roots and rhizomes of *Rauvolfia verticillata*) is subjected to extraction with an organic solvent such as methanol or chloroform.
 - The resulting crude extract is then concentrated under reduced pressure.
 - The concentrated extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from non-alkaloidal components.
 - The aqueous layer containing the protonated alkaloids is then basified and re-extracted with an organic solvent.
- Chromatographic Purification:
 - The crude alkaloid extract is subjected to column chromatography using silica gel as the stationary phase.
 - A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is employed to separate the different alkaloid fractions.
 - Fractions containing **10-Hydroxy-16-epiaffinine** are identified by thin-layer chromatography (TLC) analysis.
 - Further purification can be achieved using Sephadex LH-20 and/or reversed-phase (ODS) column chromatography.



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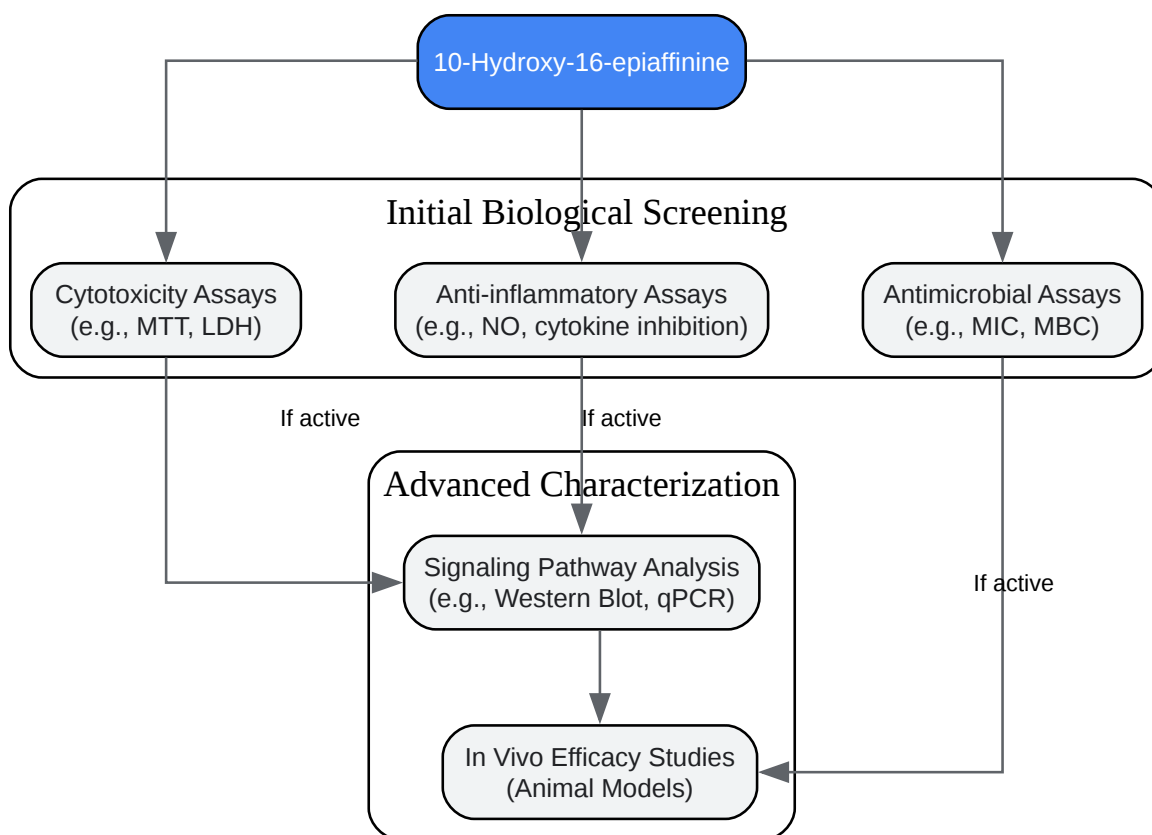
Figure 1: Proposed workflow for the isolation and purification of **10-Hydroxy-16-epiaffinine**.

Biological Activity and Signaling Pathways

To date, there are no published studies specifically investigating the biological activity or the mechanism of action of **10-Hydroxy-16-epiaffinine**. However, the well-documented pharmacological activities of other alkaloids from *Rauvolfia verticillata* suggest that **10-Hydroxy-16-epiaffinine** may possess therapeutic potential. Future research should focus on screening this compound for various biological activities.

Proposed Biological Screening Workflow

A systematic approach to evaluating the biological potential of **10-Hydroxy-16-epiaffinine** is recommended.



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Figure 2: Proposed workflow for the biological evaluation of **10-Hydroxy-16-epiaffinine**.

No signaling pathways involving **10-Hydroxy-16-epiaffinine** have been described in the literature. Should initial screenings reveal significant biological activity, further studies to elucidate the underlying molecular mechanisms will be warranted.

Conclusion and Future Directions

10-Hydroxy-16-epiaffinine is an understudied indole alkaloid with potential for further scientific investigation. The current body of knowledge is limited, and significant research is required to fully characterize its physicochemical properties and elucidate its pharmacological potential. Future research efforts should prioritize:

- **Complete Physicochemical Characterization:** Experimental determination of melting point, boiling point, solubility, and comprehensive spectral analysis (^1H NMR, ^{13}C NMR, MS, IR).
- **Biological Activity Screening:** A broad-based screening approach to identify potential cytotoxic, antimicrobial, anti-inflammatory, and other relevant biological activities.
- **Mechanism of Action Studies:** Elucidation of the molecular targets and signaling pathways involved in any observed biological activities.
- **Synthesis and Analogue Development:** Development of a synthetic route to enable the production of larger quantities for extensive testing and the generation of novel analogues with improved therapeutic properties.

The exploration of novel natural products like **10-Hydroxy-16-epiaffinine** is essential for the discovery of new therapeutic leads. This document serves as a call to the scientific community to further investigate this promising compound.

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References

- 1. epdf.pub [epdf.pub]

- To cite this document: BenchChem. [10-Hydroxy-16-epiaffinine: A Technical Overview of a Novel Indole Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1159533#physical-and-chemical-properties-of-10-hydroxy-16-epiaffinine]

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